N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide
Description
N1-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a 4-fluorophenyl substituent and an oxalamide linkage. This compound is structurally classified as a sulfonamide derivative, with applications hypothesized in medicinal chemistry, though specific biological targets remain unconfirmed in the available literature .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O5S/c1-26-7-6-18-15(22)16(23)19-14-12-8-27(24,25)9-13(12)20-21(14)11-4-2-10(17)3-5-11/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBMBXKEIBKNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids.
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target receptor (like pparγ), leading to conformational changes that modulate the receptor’s activity.
Biological Activity
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide is a novel compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 397.4 g/mol. Its structure features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and an oxalamide moiety.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Neurotransmitter Reuptake : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, making it a candidate for treating mood disorders like depression and anxiety .
- Antioxidant Activity : The presence of the dioxido group contributes to its ability to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress .
- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key biological activities reported in various studies:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Depression Model in Rats : A study demonstrated that administration of the compound resulted in reduced depressive-like behavior in rats subjected to chronic stress. Behavioral assays indicated increased locomotion and reduced immobility time in forced swim tests .
- Oxidative Stress in Neuronal Cells : In vitro experiments showed that the compound significantly reduced markers of oxidative stress in neuronal cell cultures exposed to hydrogen peroxide, suggesting its potential as a neuroprotective agent .
- Cancer Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent anti-cancer activity. Mechanistic studies revealed that it induces apoptosis through activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the thieno[3,4-c]pyrazol-3-yl-oxalamide backbone but differ in substituents on the oxalamide nitrogen or the aryl group. Below is a comparative analysis based on molecular properties and substituent effects:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound balances hydrophilicity better than the 4-fluorobenzyl group in its analog, which is more lipophilic. This difference impacts bioavailability and membrane permeability .
Impact of Fluorine Substitution :
- All three compounds retain the 4-fluorophenyl group, suggesting its role in electronic stabilization or interactions with aromatic residues in biological targets. Dual fluorination in the benzyl analog (C₂₀H₁₇F₂N₅O₄S) may enhance binding affinity but raises synthetic complexity .
Sulfone Group Influence: The 5,5-dioxido (sulfone) group in the thienopyrazol core is conserved across analogs, contributing to structural rigidity and hydrogen-bonding capacity, critical for maintaining molecular conformation .
Research Findings and Methodological Notes
- Structural Characterization: While crystallographic data for the target compound are unavailable, analogs like N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide have been analyzed using X-ray diffraction refined via SHELXL . This software’s robustness in handling sulfone-containing heterocycles underscores its utility for future structural studies on the target compound.
Synthetic Challenges :
The oxalamide linkage introduces steric hindrance, complicating regioselective substitution. Evidence suggests that microwave-assisted synthesis may improve yields for such derivatives .- Biological Data Gaps: No direct pharmacological data (e.g., IC₅₀, binding assays) are available for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
